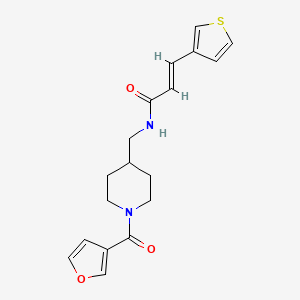

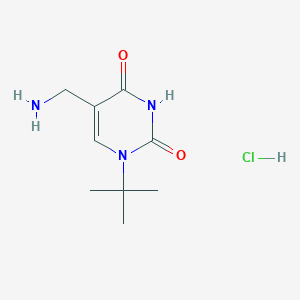

![molecular formula C26H33N5O2S B2834781 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 1112411-80-9](/img/structure/B2834781.png)

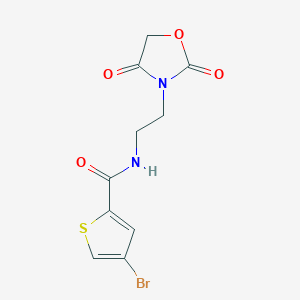

5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the linear formula C37H46O13S4 . It has a molecular weight of 827.027 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that certain thiophene sulfonamide compounds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study focused on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds with structural similarities to 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide. These compounds displayed potent cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines, with low toxicity in normal human kidney HEK293 cells. The cytotoxic mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, mediated by the upregulation of caspase-3 and caspase-7 proteins and gene expression levels (Ravichandiran et al., 2019).

Antimicrobial Activity

Thiophene sulfonamide derivatives have also shown promise in antimicrobial applications. A study on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology reported compounds with potential antibacterial and antifungal activities. Some of these compounds demonstrated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, suggesting their utility as novel antimicrobial agents (Sowmya et al., 2018).

Nonlinear Optical Materials

In the field of materials science, thiophene sulfonamide derivatives are explored for their potential in nonlinear optical (NLO) applications. A study on the synthesis of sulfone-substituted thiophene chromophores for second-order NLO revealed that these compounds possess efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for NLO materials (Chou et al., 1996).

Organic Synthesis and Chemical Properties

Thiophene sulfonamide compounds play a crucial role in organic synthesis, offering novel pathways to synthesize diverse chemical structures. For instance, the reactivity of thiophene sulfonamides with active methylene compounds has been utilized to prepare phosphonium betaines, showcasing the versatility and synthetic utility of these compounds in organic chemistry (Fiore et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O2S/c32-24(27-13-7-16-29-14-5-2-6-15-29)20-10-17-30(18-11-20)26-28-22-12-19-34-23(22)25(33)31(26)21-8-3-1-4-9-21/h1,3-4,8-9,12,19-20H,2,5-7,10-11,13-18H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCOMBSLFSSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

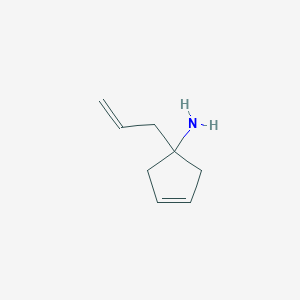

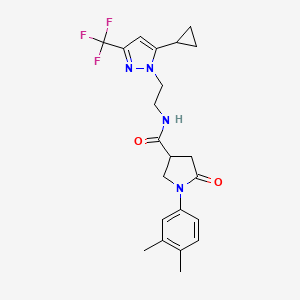

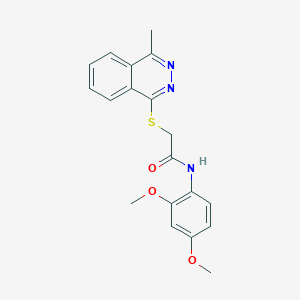

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)